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Compound of Interest

Compound Name: 5-Methoxyfuran-2-ol

Cat. No.: B15204388 Get Quote

For researchers, scientists, and professionals engaged in drug development, access to

comprehensive spectroscopic data is fundamental for the accurate identification,

characterization, and quality control of chemical compounds. This technical guide addresses

the available spectroscopic information for 5-Methoxyfuran-2-ol (CAS Number: 54864-30-1), a

furan derivative of interest in organic synthesis and medicinal chemistry.

Summary of Available Spectroscopic Data
Despite extensive searches of publicly available chemical databases and scientific literature,

detailed experimental spectroscopic data (NMR, IR, MS) for 5-Methoxyfuran-2-ol remains

largely inaccessible. While several chemical suppliers list the compound and indicate the

availability of such data, the actual spectral information is not provided in their public-facing

documentation.

This guide, therefore, serves to highlight the current landscape of information and provide

general expectations for the spectroscopic characteristics of this molecule based on the

analysis of structurally similar compounds.

Expected Spectroscopic Characteristics
Based on the structure of 5-Methoxyfuran-2-ol, the following spectral features can be

anticipated. These predictions are intended to guide researchers in the preliminary assessment

of synthesized or acquired samples.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the

methoxy group protons, the hydroxyl proton, and the protons on the furan ring. The chemical

shifts (δ) will be influenced by the electronic environment of each proton.

Methoxy Protons (-OCH₃): A singlet integrating to three protons, likely in the range of 3.5-4.0

ppm.

Furan Ring Protons: Two to three signals in the olefinic region (typically 5.0-7.5 ppm),

showing characteristic coupling patterns (doublets or doublet of doublets) depending on their

relative positions.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent

dependent, potentially appearing over a wide range from 2.0-6.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of

the molecule.

Methoxy Carbon (-OCH₃): A signal in the range of 55-60 ppm.

Furan Ring Carbons: Signals in the downfield region, with carbons attached to oxygen

appearing at higher chemical shifts (e.g., C2 and C5). The C2 carbon, bearing both a

hydroxyl and an ether linkage, is expected to be significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional

groups present in the molecule.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

group.

C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the methoxy group and

potentially signals above 3000 cm⁻¹ for any sp² C-H bonds on the furan ring.

C=C Stretch: Absorption bands in the 1500-1650 cm⁻¹ region, indicative of the carbon-

carbon double bonds within the furan ring.
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C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the C-O

stretching vibrations of the ether and alcohol functionalities.

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of 5-Methoxyfuran-2-ol.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₅H₆O₃

= 114.09 g/mol ).

Fragmentation Pattern: Common fragmentation pathways for furan derivatives may include

the loss of the methoxy group (-OCH₃, M-31), loss of a hydroxyl radical (-OH, M-17), or

cleavage of the furan ring.

Experimental Protocols
Due to the lack of specific published experimental data for 5-Methoxyfuran-2-ol, detailed,

validated protocols for its spectroscopic analysis cannot be provided. However, standard

methodologies for obtaining NMR, IR, and MS data for small organic molecules would be

applicable.

General NMR Protocol:

Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g.,

400 or 500 MHz for protons).

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General IR Protocol (ATR):
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

General MS Protocol (EI):

Introduce a dilute solution of the sample into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Ionize the sample using electron impact (EI) at a standard energy (e.g., 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized or

acquired chemical compound like 5-Methoxyfuran-2-ol.
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Figure 1. General Workflow for Chemical Characterization
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Caption: General Workflow for Chemical Characterization

Conclusion
While specific, experimentally-derived spectroscopic data for 5-Methoxyfuran-2-ol is not

readily available in the public domain, this guide provides a framework for its anticipated

spectral characteristics based on fundamental principles and analysis of related structures.

Researchers working with this compound are encouraged to perform their own detailed

spectroscopic analysis and consider publishing the data to contribute to the collective
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knowledge base of the scientific community. The provided workflow and general protocols offer

a starting point for the rigorous characterization of this and other novel chemical entities.

To cite this document: BenchChem. [Spectroscopic Data for 5-Methoxyfuran-2-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15204388#spectroscopic-data-nmr-ir-ms-for-5-
methoxyfuran-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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